

# An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline

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## Compound of Interest

	4-((Tert- butyldimethylsilyloxy)methyl)anilin e
Compound Name:	
Cat. No.:	B041311

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CAS Number: 131230-76-7

This technical guide provides a comprehensive overview of **4-((tert-butyldimethylsilyloxy)methyl)aniline**, a key building block in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in the development of bioactive molecules.

## Physicochemical and Compound Data

**4-((tert-butyldimethylsilyloxy)methyl)aniline** is a versatile intermediate, and its properties are summarized below. The tert-butyldimethylsilyl (TBS) ether group serves as a sterically hindered and robust protecting group for the primary alcohol of the (4-aminophenyl)methanol precursor, allowing for selective reactions at the aniline moiety.

Property	Value	Source
CAS Number	131230-76-7	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>23</sub> NOSi	<a href="#">[1]</a>
Molecular Weight	237.41 g/mol	<a href="#">[1]</a>
Boiling Point	305.0 ± 17.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	138.3 ± 20.9 °C	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>

## Synthesis of 4-((tert-butylidimethylsilyloxy)methyl)aniline

The synthesis of **4-((tert-butylidimethylsilyloxy)methyl)aniline** is typically achieved in a two-step process, starting from the commercially available 4-nitrobenzyl alcohol. The first step involves the reduction of the nitro group to an amine, yielding (4-aminophenyl)methanol. This intermediate is then protected as its tert-butyldimethylsilyl ether.

## Experimental Protocols

### Step 1: Synthesis of (4-aminophenyl)methanol

This procedure outlines the reduction of 4-nitrobenzyl alcohol to (4-aminophenyl)methanol.[\[2\]](#)

- Materials: 4-nitrobenzyl alcohol, methanol, Raney nickel, hydrazine hydrate, ethyl acetate, saturated sodium chloride solution, anhydrous sodium sulfate.
- Procedure:
  - In a reaction vessel, dissolve 15.3 g (0.1 mol) of 4-nitrobenzyl alcohol in 100 mL of methanol.
  - Add 0.5 g of Raney nickel to the solution.

- Heat the mixture to 50°C with stirring.
- Slowly add 33.75 g (0.5 mol) of hydrazine hydrate dropwise.
- After the addition is complete, increase the temperature to 70°C and reflux the mixture for 3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter off the Raney nickel catalyst.
- Remove the solvent and excess hydrazine hydrate from the filtrate by rotary evaporation.
- Dissolve the residue in 150 mL of ethyl acetate and wash the organic layer three times with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield (4-aminophenyl)methanol.

### Step 2: Synthesis of **4-((tert-butyldimethylsilyloxy)methyl)aniline**

This protocol describes the silylation of the benzylic alcohol of (4-aminophenyl)methanol.[\[3\]](#)[\[4\]](#)

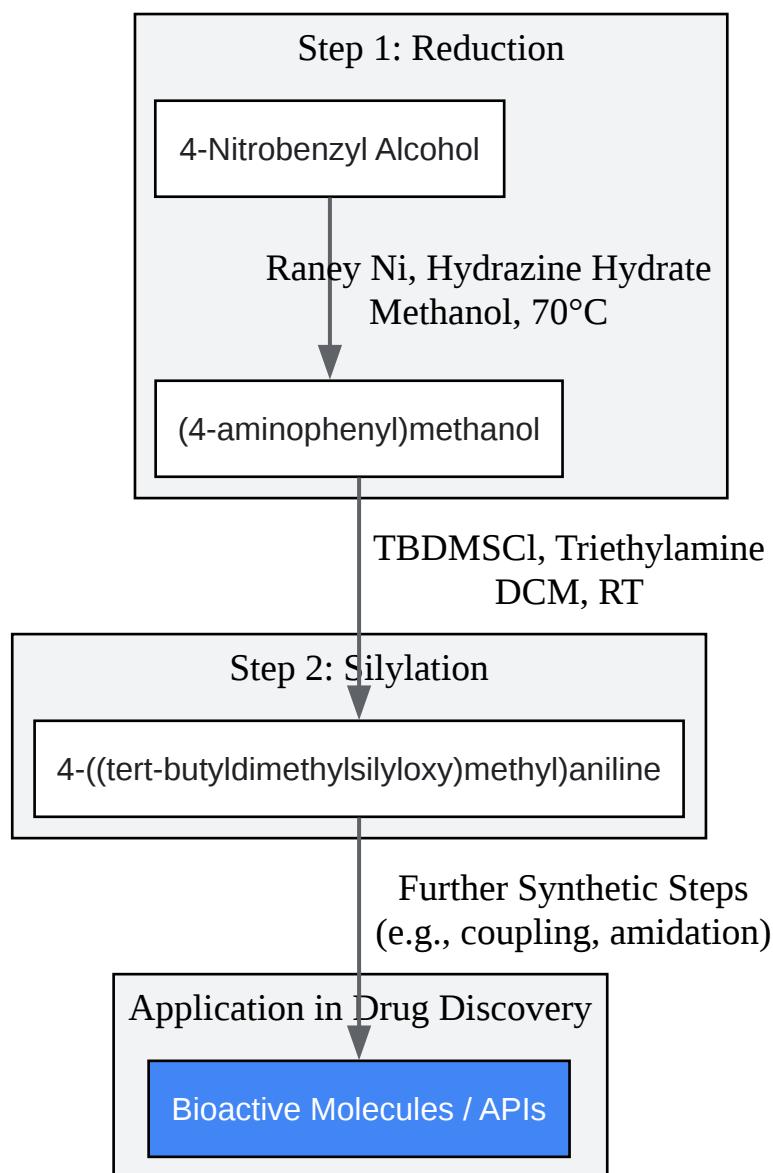
- Materials: (4-aminophenyl)methanol, anhydrous dichloromethane (DCM), triethylamine (or imidazole), tert-butyldimethylsilyl chloride (TBDMSCl), deionized water, brine, anhydrous magnesium sulfate.
- Procedure:
  - Dissolve (4-aminophenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the solution to 0°C in an ice bath.
  - Add triethylamine (1.1 eq) or imidazole (1.2 eq) to the solution.
  - Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DCM to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
- Separate the organic layer, and wash it sequentially with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-((tert-butyldimethylsilyloxy)methyl)aniline**.

## Synthetic Workflow and Applications in Drug Discovery

While there is limited publicly available information on the direct biological activity of **4-((tert-butyldimethylsilyloxy)methyl)aniline**, its primary application is as a crucial intermediate in the synthesis of more complex bioactive molecules and active pharmaceutical ingredients (APIs).<sup>[5]</sup> The aniline functional group is a common scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.

The presence of the TBS-protected hydroxymethyl group at the para-position provides a valuable synthetic handle for further molecular elaboration after reactions involving the aniline nitrogen. This strategic protection allows for the selective modification of the aniline core, which is a common approach in the development of kinase inhibitors and other targeted therapies.



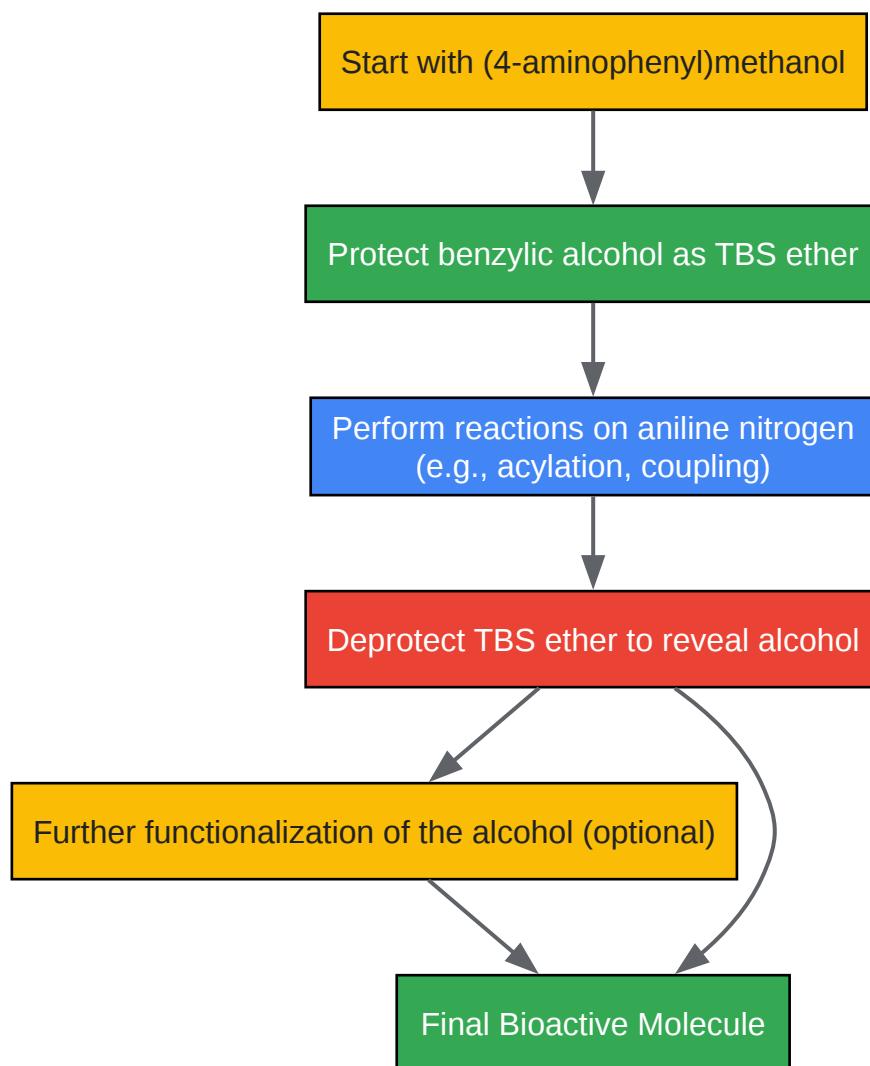
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Synthetic workflow for **4-((tert-butyldimethylsilyloxy)methyl)aniline** and its application.

## Logical Relationship in Synthetic Strategy

The use of **4-((tert-butyldimethylsilyloxy)methyl)aniline** in a synthetic route allows for a logical progression of reactions. The robust TBS protecting group is stable to a wide range of reaction conditions that might be employed to modify the aniline functionality, such as acylation, alkylation, or coupling reactions. Once the desired modifications on the aniline nitrogen are complete, the TBS group can be selectively removed under mild acidic conditions (e.g., with

TBAF or acetic acid) to unmask the primary alcohol for further derivatization if needed. This protection-deprotection strategy is a cornerstone of modern organic synthesis and is critical in the multi-step synthesis of complex drug molecules.



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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-((tert-butyldimethylsilyloxy)methyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041311#cas-number-for-4-tert-butyldimethylsilyloxy-methyl-aniline]

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